molecular formula C12H16ClNO B3208643 [(2-Ethyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride CAS No. 1052545-07-9

[(2-Ethyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride

Cat. No. B3208643
CAS RN: 1052545-07-9
M. Wt: 225.71 g/mol
InChI Key: JNJBHNFHDHIXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride”, also known as EBFMA, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a unique compound that is part of the benzofuran family .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride, have shown potential anticancer activity . They have been found to inhibit the growth of various types of cancer cells . For instance, a benzofuran derivative was found to have significant cell growth inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial Activity

Benzofuran derivatives have also demonstrated antibacterial activity . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antifungal and Antiviral Activity

In addition to their antibacterial properties, furan derivatives have also shown antifungal and antiviral activities . This makes them a promising area of study for the development of new antifungal and antiviral drugs .

Anti-inflammatory and Analgesic Activity

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Research has indicated that furan derivatives may have antidepressant and anti-anxiolytic effects . This opens up possibilities for their use in the treatment of mental health disorders such as depression and anxiety .

Antihypertensive Activity

Furan derivatives have also been associated with antihypertensive effects . This suggests that they could be used in the management of high blood pressure .

Anti-aging Activity

Furan derivatives have shown potential anti-aging effects . This could make them a valuable tool in the field of cosmetic science and dermatology .

Glucose-Dependent Insulinotropic Activity

Some benzofuran derivatives have been found to have glucose-dependent insulinotropic activity . This suggests potential applications in the treatment of diabetes .

Future Directions

Benzofuran compounds, including “(2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride”, have potential applications in various fields, including medical, environmental, and industrial research. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11;/h4-7,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJBHNFHDHIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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